molecular formula C18H17BrO3S B13840573 Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate

Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate

Cat. No.: B13840573
M. Wt: 393.3 g/mol
InChI Key: QWZBTVMXIMKUHE-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is a complex organic compound with the molecular formula C13H15BrO3S. This compound is characterized by the presence of a bromopropanoyl group, a phenylsulfanyl group, and a phenylacetate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate typically involves the reaction of 2-bromopropanoyl chloride with a phenylsulfanyl-substituted phenylacetic acid derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylsulfanyl group may also contribute to the compound’s biological activity by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is unique due to the presence of both a bromopropanoyl group and a phenylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The phenylsulfanyl group, in particular, can enhance the compound’s stability and interaction with biological targets .

Properties

Molecular Formula

C18H17BrO3S

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate

InChI

InChI=1S/C18H17BrO3S/c1-12(19)18(21)13-8-9-16(14(10-13)11-17(20)22-2)23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3

InChI Key

QWZBTVMXIMKUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC)Br

Origin of Product

United States

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